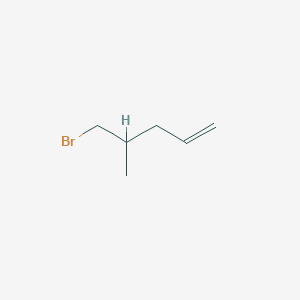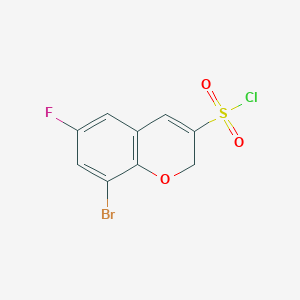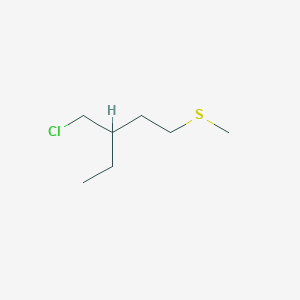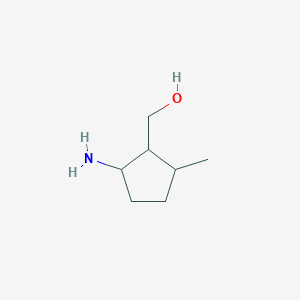![molecular formula C9H12N2O2S B13183307 2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid](/img/structure/B13183307.png)
2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid is an organic compound with the molecular formula C9H12N2O2S It is a pyrimidine derivative characterized by the presence of a methylsulfanyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with methylsulfanyl reagents under controlled conditions. One common method includes the alkylation of pyrimidine-4-carboxylic acid with 2-(methylsulfanyl)propan-2-yl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can influence the compound’s binding affinity and selectivity towards these targets. The carboxylic acid group may also play a role in the compound’s solubility and transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(Methylsulfanyl)ethyl]pyrimidine-4-carboxylic acid
- 2-[2-(Methylsulfanyl)propyl]pyrimidine-4-carboxylic acid
- 2-[2-(Methylsulfanyl)butyl]pyrimidine-4-carboxylic acid
Uniqueness
2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylsulfanyl group at the 2-position of the propan-2-yl chain provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Eigenschaften
Molekularformel |
C9H12N2O2S |
|---|---|
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
2-(2-methylsulfanylpropan-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2S/c1-9(2,14-3)8-10-5-4-6(11-8)7(12)13/h4-5H,1-3H3,(H,12,13) |
InChI-Schlüssel |
NGXYTQTWVCKRRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NC=CC(=N1)C(=O)O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octahydro-2H-furo[3,2-c]azepine](/img/structure/B13183227.png)
![Pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid](/img/structure/B13183228.png)
![2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine](/img/structure/B13183234.png)
![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13183253.png)
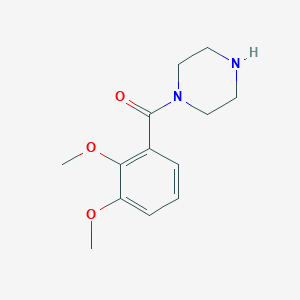
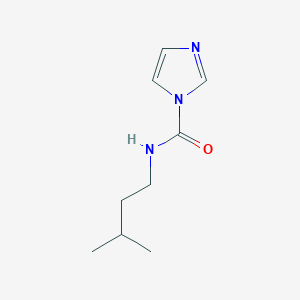


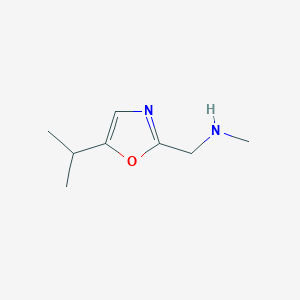
![N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13183278.png)
